molecular formula C17H18ClNOS B5849726 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide

Katalognummer B5849726
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: IBSCREHVEWYWJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide, also known as CDDPA, is a compound that has been extensively studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Wirkmechanismus

The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to be mediated through multiple pathways. In cancer research, 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In inflammation research, 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to reduce oxidative stress and inflammation through the activation of Nrf2 and the inhibition of NF-κB.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis. In inflammation research, 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. In neurological disorders, 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function and motor coordination.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its high potency and specificity for its target pathways. Another advantage is its low toxicity and minimal side effects. However, one limitation of using 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide. In cancer research, future studies can focus on the combination of 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide with other anticancer agents to enhance its efficacy. In inflammation research, future studies can focus on the development of 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide analogs with improved solubility and bioavailability. In neurological disorders, future studies can focus on the development of 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide is a compound with potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action is mediated through multiple pathways, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using 2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments, there are several future directions for its study that can lead to the development of novel therapies for various diseases.

Synthesemethoden

2-[(2-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with sodium sulfide followed by the reaction of the resulting intermediate with 3,4-dimethylaniline and acetic anhydride. The final product is purified through recrystallization.

Eigenschaften

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-7-8-15(9-13(12)2)19-17(20)11-21-10-14-5-3-4-6-16(14)18/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSCREHVEWYWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.